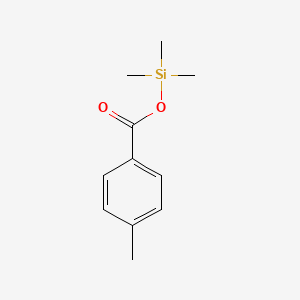![molecular formula C20H16BrN3 B13952709 5-[(4-Bromophenyl)methyl]-2-(o-tolyl)imidazo[4,5-c]pyridine CAS No. 928006-54-6](/img/structure/B13952709.png)
5-[(4-Bromophenyl)methyl]-2-(o-tolyl)imidazo[4,5-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-Bromophenyl)methyl]-2-(o-tolyl)imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by its unique structure, which includes a bromophenyl group and a tolyl group attached to an imidazo[4,5-c]pyridine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Bromophenyl)methyl]-2-(o-tolyl)imidazo[4,5-c]pyridine typically involves the condensation of 5-bromopyridine-2,3-diamine with benzaldehyde to form the corresponding imidazo[4,5-c]pyridine derivative . This reaction is often carried out under phase transfer catalysis conditions, which facilitate the formation of the desired product by enhancing the reactivity of the reactants. The reaction conditions may include the use of alkyl halides and specific catalysts to achieve regioselective alkylation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-[(4-Bromophenyl)methyl]-2-(o-tolyl)imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[4,5-c]pyridine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-[(4-Bromophenyl)methyl]-2-(o-tolyl)imidazo[4,5-c]pyridine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-[(4-Bromophenyl)methyl]-2-(o-tolyl)imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[4,5-b]pyridine: Another member of the imidazopyridine family with similar structural features but different biological activities.
Imidazo[1,2-a]pyridine: Known for its use in the development of sedative and hypnotic drugs.
Thiazole Derivatives: Compounds with a thiazole ring that exhibit diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
5-[(4-Bromophenyl)methyl]-2-(o-tolyl)imidazo[4,5-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and drug development.
Propiedades
Número CAS |
928006-54-6 |
|---|---|
Fórmula molecular |
C20H16BrN3 |
Peso molecular |
378.3 g/mol |
Nombre IUPAC |
5-[(4-bromophenyl)methyl]-2-(2-methylphenyl)imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C20H16BrN3/c1-14-4-2-3-5-17(14)20-22-18-10-11-24(13-19(18)23-20)12-15-6-8-16(21)9-7-15/h2-11,13H,12H2,1H3 |
Clave InChI |
DXXPTYBMAGNSPV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=NC3=CN(C=CC3=N2)CC4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




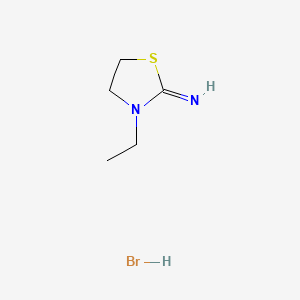
![6-Methylamino-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13952650.png)

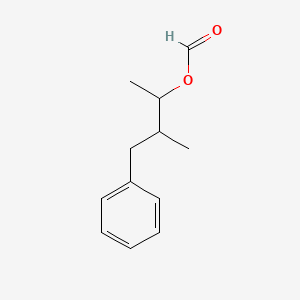
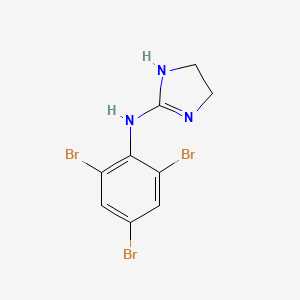


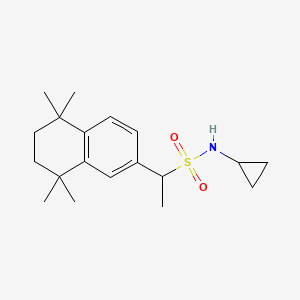
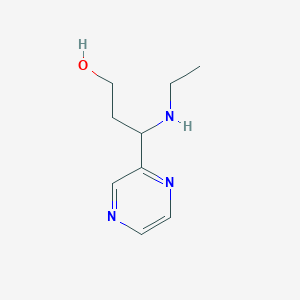

![3-(o-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13952699.png)
